molecular formula C13H11NO B3117806 2-(3-Acetylphenyl)pyridine CAS No. 227178-09-8

2-(3-Acetylphenyl)pyridine

Cat. No. B3117806
CAS RN: 227178-09-8
M. Wt: 197.23 g/mol
InChI Key: RTWQIDVMLFLOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Acetylphenyl)pyridine” is a type of pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized using various methods. For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .


Molecular Structure Analysis

Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The carbon valencies not taken up in forming the ring are satisfied by hydrogen . The arrangement of atoms is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .


Chemical Reactions Analysis

Pyridine derivatives have been noted for their reactivity. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “this compound” are not available in the search results, pyridine compounds are generally known for their unique physical properties .

Scientific Research Applications

Synthesis and Characterization

2-(3-Acetylphenyl)pyridine and its derivatives are actively used in synthetic chemistry. Research by Ali (2012) highlights the use of 2-acetylpyridine in the synthesis of imines complexes, which are significant in bioinorganic chemistry and medicinal chemistry, including applications in radioimmunotherapy and cancer diagnosis and treatment (Ali, 2012). Kawamoto et al. (1998) studied the structural properties of complexes with 2,6-bis[(2-acetylphenyl)carbamoyl]pyridine, revealing insights into the assembly of metal complexes into crystal lattices (Kawamoto et al., 1998).

Biological Applications

A study by Obi et al. (1998) on 2-[2-(2-Pyrrolyl)ethenyl]pyridine, which forms a hydrogen bond between the pyridine and pyrrole ring, demonstrates its use in studying intramolecular hydrogen atom transfer and photochemical behaviors (Obi et al., 1998). Rusnac et al. (2020) investigated the antimicrobial and antioxidant activities of compounds formed from the condensation reaction involving 2-acetylpyridine, showing applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Catalysis and Chemical Reactions

Magubane et al. (2017) explored the use of 2-acetylpyridine derivatives in asymmetric transfer hydrogenation of ketones, demonstrating their effectiveness as catalysts (Magubane et al., 2017). Skripskaya et al. (2013) synthesized derivatives of 3-(4-Acetyl[phenyl)-2H-coumarin, including reactions with pyridine and other heterocycles, showing their versatility in synthesizing diverse compounds (Skripskaya et al., 2013).

Antimicrobial and Anticancer Activities

Mekky et al. (2019) synthesized novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines and evaluated their antimicrobial and anticancer activities, demonstrating the potential medical applications of these compounds (Mekky et al., 2019). Abdelwahab et al. (2016) investigated the synthesis of 4-chlorothieno[2,3-b]pyridine derivatives using 3-acetyl-2-aminothiophene, contributing to the field of medicinal chemistry (Abdelwahab et al., 2016).

properties

IUPAC Name

1-(3-pyridin-2-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWQIDVMLFLOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Acetylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Acetylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Acetylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Acetylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Acetylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Acetylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.